2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANPLQXIPRQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. The methoxymethyl group can be introduced through the reaction of the benzimidazole intermediate with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Sulfonation and Subsequent Nucleophilic Substitution
Benzimidazole derivatives undergo sulfonation at the aromatic ring under chlorosulfonic acid conditions. For example:
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Sulfonation : 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole reacts with chlorosulfonic acid at 0°C to form a sulfonyl chloride intermediate .
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Nucleophilic Substitution : The sulfonyl chloride reacts with amines (e.g., 1-methylpiperazine) in dichloromethane and triethylamine to yield sulfonamide derivatives .
Hypothetical Pathway for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole :
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Sulfonation at the benzoimidazole ring’s C5 position.
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Substitution with piperazine or aliphatic amines to introduce sulfonamide groups.
Example Reaction Table :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzimidazole + ClSO₃H | 0°C, 1 hr | Sulfonyl chloride intermediate | – | |
| Intermediate + 1-methylpiperazine | CH₂Cl₂, Et₃N, 3 hrs | Sulfonamide derivative | 72.8% |
Alkylation and Functionalization of the Methoxymethyl Group
The methoxymethyl (-CH₂OCH₃) group can undergo hydrolysis or nucleophilic displacement:
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Hydrolysis : Acidic or basic conditions may cleave the methoxymethyl ether to yield a hydroxymethyl (-CH₂OH) group.
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Grignard Reactions : Methoxymethyl-substituted imidazoles react with organometallic reagents to form alcohols (e.g., (1-methyl-1H-imidazol-2-yl)methanol derivatives) .
Potential Reaction :
-
Hydrolysis of the methoxymethyl group using HCl/MeOH to form 2-(hydroxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
N-Alkylation and Acylation
The N1-phenethyl group may participate in further alkylation or acylation:
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N-Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃).
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Acylation : Treatment with acyl chlorides to form amides.
Example from Literature :
N-Alkylated benzimidazoles (e.g., 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives) show enhanced antiproliferative activity when substituted with heptyl chains .
Antimicrobial and Antiproliferative Activity
While not a direct reaction, biological activity data for structurally similar compounds provide insight into structure-activity relationships (SAR):
Antiproliferative Activity (IC₅₀) :
| Compound | Structure | MDA-MB-231 IC₅₀ (μM) | Source |
|---|---|---|---|
| 2g | N-heptyl, 4-methoxyphenyl | 16.38 ± 0.98 | |
| Camptothecin | Reference compound | 0.41 ± 0.04 |
Antimicrobial Activity (MIC) :
| Compound | S. aureus (μg/mL) | MRSA (μg/mL) | Source |
|---|---|---|---|
| 2g | 4 | 4 | |
| Amikacin | 4 | 8 |
Cyclization and Condensation Reactions
Benzimidazoles participate in cycloadditions and condensations. For example:
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Cyclization with α-Azidoenones : Forms imidazoles via intramolecular cyclization and nitrogen loss .
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BF₃·Et₂O-Promoted Reactions : Triazoles react with nitriles to yield sulfone-protected imidazoles .
Hypothetical Application :
this compound could act as a precursor in multicomponent reactions to form polycyclic derivatives.
Molecular Docking and Mechanistic Insights
Docking studies for related compounds (e.g., 2g ) reveal interactions with dihydrofolate reductase (DHFR), suggesting potential inhibition mechanisms .
Scientific Research Applications
Anticancer Properties
Benzimidazole derivatives are known for their anticancer properties. Studies have demonstrated that 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole exhibits significant antiproliferative effects against various cancer cell lines. For instance, research indicated that similar compounds within this class showed promising results against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition of cell growth at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, compounds derived from benzimidazole structures have shown minimum inhibitory concentration (MIC) values as low as 4 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This positions it as a potential candidate for developing new antimicrobial agents.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential therapeutic applications:
- Anticancer Agents : Its ability to inhibit cancer cell proliferation makes it a candidate for further development into anticancer drugs.
- Antimicrobial Agents : The antimicrobial properties suggest potential use in treating infections, particularly those resistant to conventional antibiotics.
- Material Science : The unique chemical properties may also allow for applications in developing advanced materials such as polymers and dyes.
Case Studies and Research Findings
Several studies have documented the efficacy of benzimidazole derivatives, including this compound:
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole depends on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The methoxymethyl and phenethyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among benzimidazole derivatives include substituents at the 1- and 2-positions, which significantly alter physicochemical and pharmacological profiles:
Key Observations :
- Methoxymethyl vs. However, fluorination at the 4-position (e.g., compounds 9 and 23) enhances metabolic stability by resisting oxidative degradation .
- Phenethyl vs.
Metabolic Stability and Hepatotoxicity
- Target Compound : The methoxymethyl ether is less prone to rapid hydrolysis compared to esters or amides (e.g., compound 9c), suggesting moderate metabolic stability. However, specific data are lacking.
- Fluorinated Analogs : Single-site fluorination (e.g., 4-fluorophenyl in compound 9) reduces metabolic degradation in human liver microsomes (HLMs), with >75% parent compound remaining after 120 minutes. This contrasts sharply with alpidem, which forms toxic epoxide intermediates .
Biological Activity
2-(Methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential in pharmacological applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is influenced by its structural components. The methoxymethyl and phenethyl substituents are believed to enhance the compound's binding affinity to various biological targets, including enzymes and receptors. Benzimidazole derivatives typically interact with nucleic acids and enzymes, leading to inhibition of key biological processes such as cell proliferation and apoptosis induction in cancer cells.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 16.38 to 29.39 μM depending on the substituents attached . The mechanism often involves inducing cell cycle arrest and apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar benzimidazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MICs) reported at 4 μg/mL . These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the benzimidazole core significantly impacts its biological activity. For example, the incorporation of alkyl chains at the N-position has been shown to correlate with increased anticancer potency. Compounds with longer alkyl chains generally exhibited improved lipophilicity, which is crucial for membrane penetration and overall bioactivity .
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 2g | Heptyl | 16.38 | Antiproliferative |
| 2d | Butyl | 29.39 | Antiproliferative |
| 2a | Methyl | >62.30 | Moderate activity |
Case Studies
Several studies have highlighted the biological potential of benzimidazole derivatives:
- Anticancer Study : A series of N-alkylated benzimidazoles were synthesized and tested against various cancer cell lines, showing that modifications at the N-position significantly enhanced anticancer activity compared to unsubstituted analogs .
- Antimicrobial Study : Compounds derived from benzimidazole were assessed for their antibacterial properties, revealing potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to established antibiotics .
- Antitubercular Activity : Novel derivatives have been identified with selective tuberculostatic activity against Mycobacterium tuberculosis, demonstrating MIC values ranging from 0.8 to 6.2 μg/mL, indicating a promising avenue for developing new anti-tubercular agents .
Q & A
Q. How do solvent polarity and temperature impact photophysical properties (e.g., fluorescence)?
- Solvatochromic shifts in UV-Vis/fluorescence spectra (e.g., in DMSO vs. hexane) reveal polarity-dependent excited-state behavior. Temperature-dependent studies (Arrhenius plots) quantify thermal quenching effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
